1-Boc-4-formylindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

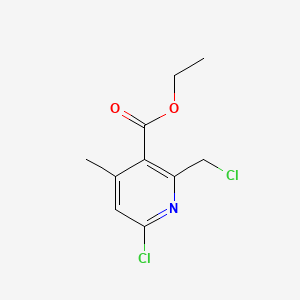

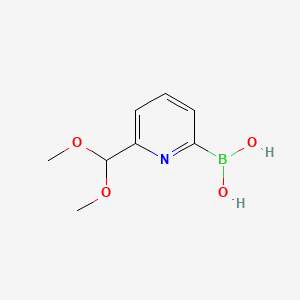

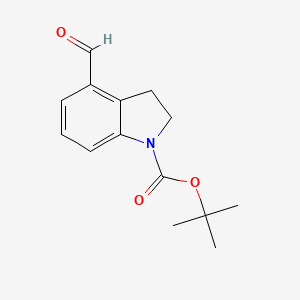

1-Boc-4-formylindoline, also known as tert-butyl 4-formyl-1-indolinecarboxylate, is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 1-Boc-4-formylindoline is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3 . This indicates the presence of a tert-butyl group, a formyl group, and an indoline group in the molecule.Physical And Chemical Properties Analysis

1-Boc-4-formylindoline is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 247.29 . The InChI code for 1-Boc-4-formylindoline is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3 .Scientific Research Applications

Photorelease of Neuroactive Amino Acids 1-Boc-4-formylindoline derivatives, such as 1-acyl-7-nitroindolines, have been employed for the rapid release of carboxylates like L-glutamate in biological experiments. This is particularly effective for the rapid (submicrosecond) release of neuroactive amino acids, which are critical in studying neuronal activities and functions. The synthesis of these derivatives has been improved by using double Boc protection, facilitating the introduction of the nitro group without side reactions, thus enhancing the efficiency of photorelease in biological settings (Papageorgiou, Ogden, & Corrie, 2004).

Asymmetric Synthesis 1-Boc-4-formylindoline frameworks are utilized in the asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines. These compounds are synthesized through kinetic resolution, where the N-tert-butoxycarbonyl (Boc) derivatives are treated with specific reagents to achieve high enantiomer ratios. This process is vital for creating enantioenriched compounds, which have significant implications in pharmaceutical research and development (Choi et al., 2021).

Photophysical Properties in Organic Electronics The study of boron-pyridyl-imino-isoindoline dyes, which can include 1-Boc-4-formylindoline units, reveals the impact of aryl-fusion on their photophysical properties. This research is crucial for understanding how these compounds can be optimized for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells (Jin et al., 2020).

Regioselective Synthesis 1-Boc-4-formylindoline is instrumental in the regioselective synthesis of complex molecules, such as 1,2,3,4-tetrahydroquinolines and quinolines. These molecules are synthesized through base-mediated transformations, showcasing the versatility of 1-Boc-4-formylindoline in facilitating the creation of various functional groups and structural motifs in organic synthesis (Shally et al., 2019).

Enantioselective Catalysis Research involving 1-Boc-4-formylindoline derivatives has led to advancements in enantioselective catalysis, allowing for the synthesis of indoline derivatives with high enantioselectivity. This is crucial for the development of chiral compounds used in various therapeutic agents (Li et al., 2019).

Safety And Hazards

properties

IUPAC Name |

tert-butyl 4-formyl-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAIDQMPFVVRKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693931 |

Source

|

| Record name | tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-formylindoline | |

CAS RN |

1207194-48-6 |

Source

|

| Record name | tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B597635.png)